ethyl 5-amino-1-{5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate ethyl 5-amino-1-{5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1185043-78-0
VCID: VC5769352
InChI: InChI=1S/C20H21N5O3/c1-4-28-20(27)16-11-23-25(18(16)21)17-8-6-14(10-22-17)19(26)24-15-7-5-12(2)13(3)9-15/h5-11H,4,21H2,1-3H3,(H,24,26)
SMILES: CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)N
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42

ethyl 5-amino-1-{5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

CAS No.: 1185043-78-0

Cat. No.: VC5769352

Molecular Formula: C20H21N5O3

Molecular Weight: 379.42

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-{5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate - 1185043-78-0

Specification

CAS No. 1185043-78-0
Molecular Formula C20H21N5O3
Molecular Weight 379.42
IUPAC Name ethyl 5-amino-1-[5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C20H21N5O3/c1-4-28-20(27)16-11-23-25(18(16)21)17-8-6-14(10-22-17)19(26)24-15-7-5-12(2)13(3)9-15/h5-11H,4,21H2,1-3H3,(H,24,26)
Standard InChI Key XPEHWBXKCNEOLJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)N

Introduction

StepReagents/ConditionsPurpose
1Ethanol refluxSolvent for cyclocondensation
2Controlled temperatureOptimize yield and selectivity
3Purification via recrystallizationAchieve >98% purity

Structural Characteristics

Molecular Architecture

The compound’s structure comprises:

  • Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms.

  • Pyridin-2-Yl Substituent: Attached at position 1 of the pyrazole ring, contributing aromaticity and electronic effects.

  • 3,4-Dimethylphenyl Carbamoyl Group: Linked to position 5 of the pyrazole, introducing steric bulk and hydrogen-bonding capacity .

Key Structural Features:

FeatureDescription
ConjugationExtensive π-system involving pyrazole, pyridine, and phenyl rings
Hydrogen BondingAmino group (NH₂) and carbamoyl oxygen (C=O) act as donors/acceptors
Steric Effects3,4-Dimethylphenyl group increases lipophilicity and molecular volume

Crystallographic Data

While no direct crystal structure data exists for this compound, related pyrazole derivatives (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) exhibit:

  • Dihedral Angles: ~77° between benzene and pyrazole rings .

  • Hydrogen Bonding: Intermolecular N–H⋯O interactions forming chains .

CompoundSubstituentsBiological Activity
This Compound3,4-Dimethylphenyl carbamoylHypothetical anticancer/anti-inflammatory
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate2,4-DinitrophenylAntimicrobial
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate4-MethylphenylAnticancer (preliminary)

Chemical Reactivity

The compound undergoes reactions typical of pyrazole derivatives:

Oxidation

  • Conditions: Oxidizing agents (e.g., mCPBA, H₂O₂) may oxidize the pyrazole ring or methyl groups.

  • Outcomes: Formation of quinone-like structures or demethylation.

Nucleophilic Substitution

  • Pyridin-2-Yl Group: Susceptible to electrophilic substitution at C-5 of the pyridine ring.

  • Carbamoyl Group: Hydrolysis under acidic/basic conditions yields urea derivatives .

Reaction TypeReagentsProducts
OxidationmCPBAOxidized pyrazole derivatives
HydrolysisNaOH/H₂OEthyl 5-amino-1-{5-carbamoylpyridin-2-yl}-1H-pyrazole-4-carboxylate

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 1.3 (t, ethyl CH₃), 4.3 (q, ethyl CH₂), 7.6–8.8 (aromatic H)
IR3385 cm⁻¹ (NH₂), 1713 cm⁻¹ (C=O)
MS[M+H]⁺ at m/z 380.4

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